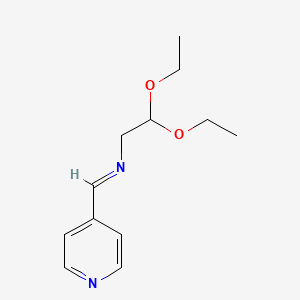
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is an organic compound characterized by the presence of a pyridine ring substituted with a diethoxyethyl group and a methyleneamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine typically involves the reaction of pyridine-4-carbaldehyde with 2,2-diethoxyethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or dichloromethane, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The key steps include the formation of the diethoxyethylamine intermediate, followed by its condensation with pyridine-4-carbaldehyde. The reaction conditions are optimized to maximize yield and purity, and the final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The diethoxyethyl and methyleneamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-ylmethylamine derivatives .
Scientific Research Applications
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][6].
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
(2,2-Diethoxyethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
(2,2-Diethoxyethyl)-3,4-dimethoxybenzylidene-amine: Contains additional methoxy groups on the benzene ring.
Uniqueness: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in various interactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H18N2O2/c1-3-15-12(16-4-2)10-14-9-11-5-7-13-8-6-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
DINWYXDZUFWFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=CC1=CC=NC=C1)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
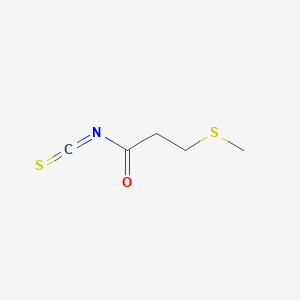
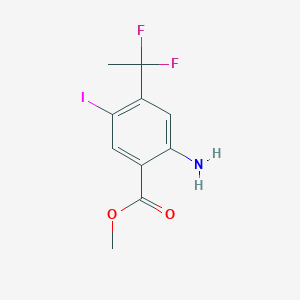
![1-(4-Aminophenyl)-3-allyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8297037.png)
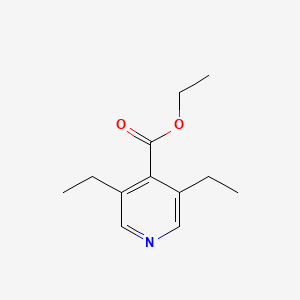
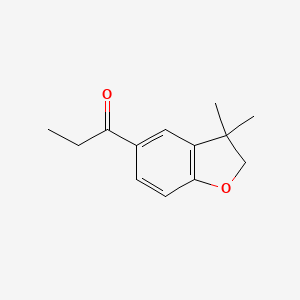
![6-Bromo-2-hydroxymethyl-3-methylbenzo[b]thiophene](/img/structure/B8297065.png)
![6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B8297067.png)
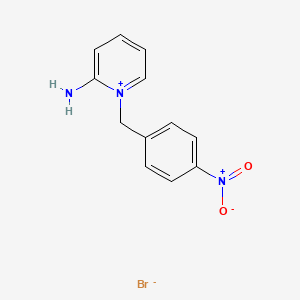
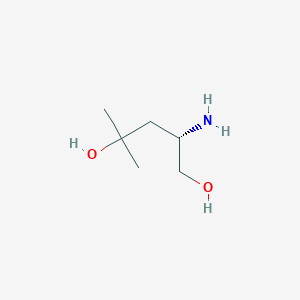
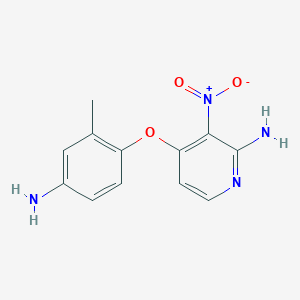
![2-({[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}amino)ethanol](/img/structure/B8297096.png)
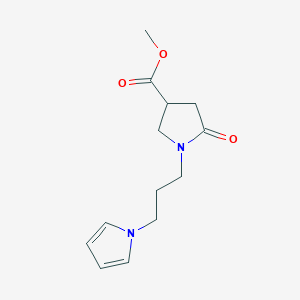
![2,3-Dimethoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8297116.png)
![5-Methoxy-3-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B8297122.png)
